7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound featuring a piperidine ring, a sulfonyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling with piperidine: The final step involves coupling the oxadiazole-sulfonyl intermediate with a piperidine derivative under appropriate conditions.
Chemical Reactions Analysis
7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to the presence of the oxadiazole moiety, which is known for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The sulfonyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and sulfonyl-containing piperidines. Compared to these, 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-(2-methoxyethyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-27-8-7-25-20(26)14-9-16-17(29-12-28-16)10-15(14)22-21(25)31-11-18-23-19(24-30-18)13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKPZXQVRHPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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